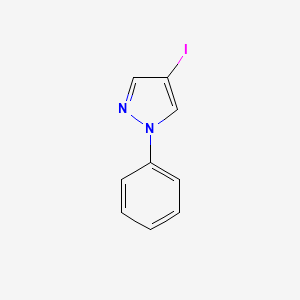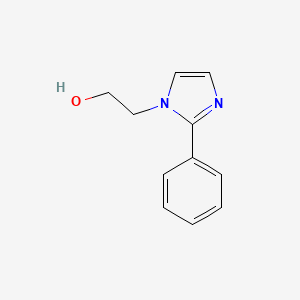
trans-2-Phenyl-1-cyclohexanol
Descripción general
Descripción
Trans-2-Phenyl-1-cyclohexanol is an organic compound. The two enantiomers of this compound are used in organic chemistry as chiral auxiliaries . The molecular formula of this compound is C12H16O .
Synthesis Analysis
The enantioselective synthesis of trans-2-Phenyl-1-cyclohexanol was accomplished by J. K. Whitesell by adding Pseudomonas fluorescens lipase to racemic trans-2-phenylcyclohexyl chloroacetate . This enzyme is able to hydrolyze the ester bond of the (−)-enantiomer but not the (+)-enantiomer .Molecular Structure Analysis
The molecular weight of trans-2-Phenyl-1-cyclohexanol is 176.25 g/mol . The InChI key of this compound is AAIBYZBZXNWTPP-NWDGAFQWSA-N .Chemical Reactions Analysis
The enantioselective synthesis of trans-2-Phenyl-1-cyclohexanol involves the hydrolysis of the ester bond of the (−)-enantiomer but not the (+)-enantiomer .Physical And Chemical Properties Analysis
Trans-2-Phenyl-1-cyclohexanol is a solid at 20°C . The molecular formula of this compound is C12H16O .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of trans-2-Phenyl-1-cyclohexanol, focusing on six unique fields:
Chiral Derivatizing Reagent
trans-2-Phenyl-1-cyclohexanol: is widely used as a chiral derivatizing reagent. It helps in determining the absolute configuration of α-chiral carboxylic acids through 1H NMR spectroscopy . This application is crucial in stereochemistry, where understanding the spatial arrangement of atoms in molecules is essential for predicting their chemical behavior and biological activity .
QSAR Studies for Baseline Toxicity
Quantitative Structure-Activity Relationship (QSAR) studies utilize trans-2-Phenyl-1-cyclohexanol to investigate baseline toxicity. QSAR models predict the effects of chemical compounds based on their molecular structure. This application is significant in environmental chemistry and toxicology, aiding in the assessment of potential hazards posed by new chemicals .
Permeability Studies of Alcohol Enantiomers
In permeability studies, trans-2-Phenyl-1-cyclohexanol serves as a substrate to examine the permeability of alcohol enantiomers through imprinted membranes. This research is vital in pharmaceutical sciences, particularly in drug delivery systems, where understanding how different enantiomers permeate biological membranes can influence drug efficacy and safety .
Synthesis of Complex Organic Molecules
trans-2-Phenyl-1-cyclohexanol: is employed in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis, facilitating the construction of various chemical entities. This application is essential in medicinal chemistry for developing new therapeutic agents and in material science for creating novel materials .
Study of Stereoisomerism
The compound is used to study stereoisomerism, particularly in the context of its own stereoisomers. Understanding the properties and behaviors of different stereoisomers of trans-2-Phenyl-1-cyclohexanol can provide insights into the broader principles of stereochemistry, which are crucial in fields ranging from pharmaceuticals to agrochemicals .
Chemical Education and Research
In academic settings, trans-2-Phenyl-1-cyclohexanol is used as a model compound to teach and research various aspects of organic chemistry, including stereochemistry, reaction mechanisms, and spectroscopy. Its well-defined structure and reactivity make it an excellent subject for educational purposes, helping students and researchers understand fundamental chemical concepts .
Safety And Hazards
Propiedades
IUPAC Name |
(1R,2S)-2-phenylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIBYZBZXNWTPP-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022185 | |
| Record name | trans-2-Phenyl-1-cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Phenyl-1-cyclohexanol | |
CAS RN |
2362-61-0, 98919-68-7 | |
| Record name | rel-(1R,2S)-2-Phenylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylcyclohexanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylcyclohexanol, (1R,2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098919687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Phenyl-1-cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2-phenylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLCYCLOHEXANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452WZ637M8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-PHENYLCYCLOHEXANOL, (1R,2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5411L8484 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: trans-2-Phenyl-1-cyclohexanol serves as a valuable chiral auxiliary and building block in organic synthesis.
- Chiral Auxiliary: Researchers have employed derivatives of trans-2-Phenyl-1-cyclohexanol, like (1R,2S)-trans-2-phenyl-1-cyclohexanol and (1R,2S,5R)-8-phenylmenthol, as chiral auxiliaries in asymmetric synthesis. These auxiliaries influence the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over the other.
- Building Block: The vinyl ether derived from trans-2-Phenyl-1-cyclohexanol participates in enantioselective [4+2] cycloadditions with o-quinone methides (o-QMs). This reaction offers a pathway to construct chiral benzopyrans, compounds often found in natural products and pharmaceuticals.
ANone: The specific stereochemistry of trans-2-Phenyl-1-cyclohexanol plays a crucial role in its applications:
- Diastereoselective Reactions: In reactions like the addition of allyltrimethylsilane to cyclic N-acyliminium ions, the trans-2-Phenyl-1-cyclohexanol auxiliary directs the reaction to favor the formation of specific diastereomers. This diastereoselectivity is crucial for synthesizing molecules with defined three-dimensional structures.
- Enantioselective Cycloadditions: The enantioselectivity observed in [4+2] cycloadditions with o-QMs using trans-2-Phenyl-1-cyclohexanol vinyl ether highlights the importance of its chirality. This control over enantioselectivity allows chemists to access enantiomerically pure compounds, which is crucial in pharmaceutical development.
A: One method for synthesizing enantiomerically pure (+)-(1S,2R)-trans-2-Phenyl-1-cyclohexanol and (−)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol utilizes Sharpless Asymmetric Dihydroxylation (AD). This powerful method uses a chiral catalyst to add two hydroxyl groups across a double bond with high enantioselectivity. Subsequent steps transform the resulting diol into the desired enantiomerically pure trans-2-Phenyl-1-cyclohexanol.
A: trans-2-Phenyl-1-cyclohexanol serves as a substrate for enzymatic resolution using lipases, specifically Candida rugosa lipase (CRL). This resolution exploits the enzyme's selectivity to preferentially react with one enantiomer of the alcohol, forming an ester while leaving the other enantiomer unreacted. This process provides a practical method to separate and obtain enantiomerically enriched trans-2-Phenyl-1-cyclohexanol.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





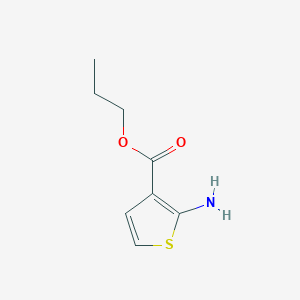

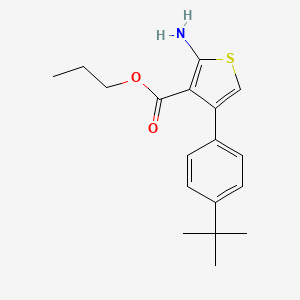
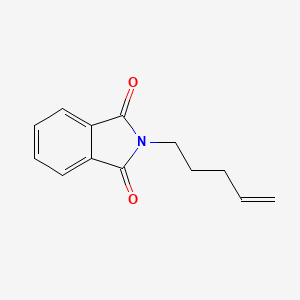
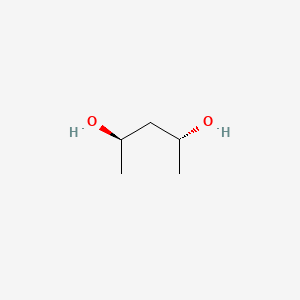

![[(2-Piperidin-1-yl-2-adamantyl)methyl]amine](/img/structure/B3023558.png)
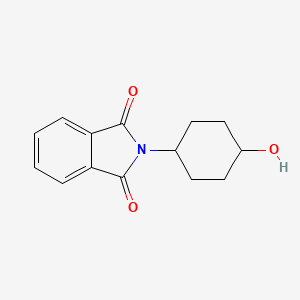
![5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3023560.png)
![[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3023564.png)
